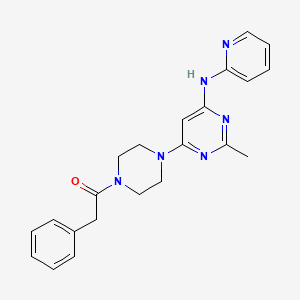![molecular formula C24H23N3O2 B2528142 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1788533-91-4](/img/structure/B2528142.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide is a chemical entity that appears to be a derivative of naphthalene-based acetamide. While the provided papers do not directly discuss this compound, they do provide insights into similar naphthalene acetamide derivatives, which can be used to infer some aspects of the compound . These derivatives are known for their diverse biological activities and potential applications in various fields such as sensing, inhibition of enzymes, and synthesis of heterocyclic compounds .
Synthesis Analysis
The synthesis of naphthalene-based acetamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the synthesis of N-1-Naphthyl-3-oxobutanamide involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux . These methods suggest that the synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide could also involve acylation and reflux in the presence of suitable solvents and catalysts.
Molecular Structure Analysis
The molecular structure of naphthalene acetamide derivatives is often characterized using X-ray single crystallography, which provides detailed information about the solid-state properties of these compounds . Additionally, their interactions in the solution phase can be examined through UV-Vis absorption and NMR analyses, which would also be applicable to the compound to understand its molecular interactions and structure .
Chemical Reactions Analysis
Naphthalene acetamide derivatives can participate in various chemical reactions. For instance, the compound N-1-Naphthyl-3-oxobutanamide reacts with different reagents to yield a variety of heterocyclic compounds, including pyridine and thieno[2,3-b]pyridine derivatives . These reactions often involve cyclization and can be influenced by the presence of different functional groups. The compound of interest may also undergo similar reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene acetamide derivatives can be quite diverse. For example, some derivatives exhibit colorimetric sensing behavior, changing color in response to specific anions due to intramolecular charge transfer mechanisms . Others may inhibit enzymes such as aminopeptidase N, indicating potential biological activity . The compound N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide could similarly have unique physical and chemical properties that could be explored for sensor applications or biological activities.
Scientific Research Applications
Synthesis and Material Applications
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide and its derivatives have been explored for their utility in creating new chemical entities and materials. One study demonstrated the synthesis of fused s-triazino heterocycles, highlighting the chemical versatility of naphthalene derivatives in constructing complex heterocyclic systems with potential applications in material science and organic electronics (Shaw et al., 1988). Another research effort focused on the development of conducting polymers from low oxidation potential monomers based on pyrrole, showcasing the potential of naphthalene and pyrrolidine derivatives in the fabrication of conductive materials (Sotzing et al., 1996).
Medicinal Chemistry and Biological Studies
In the realm of medicinal chemistry, naphthalene and pyrrolidine derivatives have been investigated for their biological activities. One study synthesized pyridine-3-carbonitrile derivatives and evaluated their anticancer properties, revealing significant cytotoxicity against human breast cancer cell lines (Mansour et al., 2021). This underscores the potential of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide derivatives as anticancer agents. Furthermore, another study highlighted the synthesis and evaluation of Schiff bases as potential SARS-CoV-2 inhibitors, indicating the role of naphthalene derivatives in addressing contemporary health challenges (Al‐Janabi et al., 2020).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of naphthalene and pyrrolidine derivatives have also been a subject of interest. A study on the synthesis of polybenzoquinazolines through intramolecular dehydration of photocyclization shed light on the unique photophysical properties of these compounds, which could have implications for the development of optoelectronic devices (Wei et al., 2016).
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23(15-18-9-5-8-17-7-1-2-11-20(17)18)25-16-19-10-6-14-27(19)24-26-21-12-3-4-13-22(21)29-24/h1-5,7-9,11-13,19H,6,10,14-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMXUQYTTMHIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2528066.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528068.png)

![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2528071.png)

![2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2528073.png)

![N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2528080.png)
